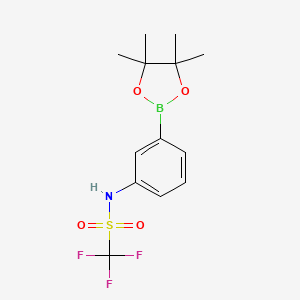

1,1,1-trifluoro-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide

Description

1,1,1-Trifluoro-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide is a boronate ester-containing sulfonamide derivative. Its structure comprises a trifluoromethanesulfonamide group (-SO₂N(CF₃)-) attached to a phenyl ring bearing a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety. This compound is primarily utilized as an intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in pharmaceutical and materials chemistry .

Properties

IUPAC Name |

1,1,1-trifluoro-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BF3NO4S/c1-11(2)12(3,4)22-14(21-11)9-6-5-7-10(8-9)18-23(19,20)13(15,16)17/h5-8,18H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBFSYFCTXISCML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NS(=O)(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BF3NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-trifluoro-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide typically involves multiple steps:

-

Formation of the Boronic Ester: : The initial step involves the preparation of the boronic ester. This can be achieved through the Miyaura borylation reaction, where an aryl halide reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate.

-

Introduction of the Trifluoromethyl Group: : The trifluoromethyl group can be introduced using a trifluoromethylating agent like trifluoromethyl iodide or trifluoromethyl sulfonic anhydride under appropriate conditions.

-

Sulfonamide Formation: : The final step involves the formation of the sulfonamide group. This can be done by reacting the intermediate compound with methanesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation would enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

-

Substitution Reactions: : The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

-

Oxidation and Reduction: : The boronic ester group can participate in oxidation reactions to form boronic acids or reduction reactions to form boranes.

-

Coupling Reactions: : The boronic ester group is highly reactive in Suzuki-Miyaura coupling reactions, which are used to form carbon-carbon bonds.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Bases: Such as potassium carbonate or triethylamine, used to deprotonate intermediates.

Oxidizing Agents: Like hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products

Boronic Acids: From oxidation of the boronic ester.

Boranes: From reduction of the boronic ester.

Coupled Products: From Suzuki-Miyaura reactions, leading to biaryl compounds.

Scientific Research Applications

1,1,1-Trifluoro-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide has several applications:

Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

Medicinal Chemistry:

Materials Science: Used in the development of new materials with unique electronic properties.

Mechanism of Action

The compound exerts its effects through various mechanisms depending on the context of its use:

In Organic Synthesis: Acts as a nucleophile or electrophile in different reactions.

In Medicinal Chemistry: The trifluoromethyl group enhances the metabolic stability and bioavailability of drug candidates.

In Materials Science: The boronic ester group can interact with other molecules to form stable complexes, influencing the material’s properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural analogs, focusing on substituents, molecular weight, synthesis yields, and applications:

Structural and Reactivity Differences

- Trifluoromethyl vs. Methyl Sulfonamide : The trifluoromethyl group in the target compound increases electron withdrawal, stabilizing the sulfonamide moiety and enhancing its leaving-group ability in nucleophilic substitutions . In contrast, the methyl analog (CAS 616880-14-9) shows lower reactivity in coupling reactions due to reduced electrophilicity .

- Boronates with Fluorine Substituents : Fluorination at the phenyl ring (e.g., 2-fluoro in ) improves metabolic stability and bioavailability, making such analogs valuable in drug discovery .

- Alkyl Chain Modifications: Compounds with longer alkyl chains (e.g., propane sulfonamide ) exhibit improved lipophilicity, enhancing solubility in nonpolar solvents for industrial applications.

Biological Activity

1,1,1-Trifluoro-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide is a compound of interest due to its potential applications in medicinal chemistry and biochemistry. Understanding its biological activity is essential for evaluating its therapeutic potential and safety profile.

Chemical Structure and Properties

The compound features a trifluoromethyl group and a dioxaborolane moiety, which are known to influence biological interactions. Its molecular formula is , with a molecular weight of approximately 314.15 g/mol. The presence of the methanesulfonamide group suggests potential interactions with biological macromolecules like proteins and nucleic acids.

Biological Activity Overview

Research on the biological activity of this compound has primarily focused on its role as an inhibitor in various biochemical pathways. The following sections summarize key findings from recent studies.

Inhibition Studies

A notable study investigated the compound's inhibitory effects on specific kinases involved in cell cycle regulation. It was found to exhibit moderate inhibitory activity against PKMYT1, a kinase implicated in cancer progression. The compound's structure was optimized through various analogs to enhance potency and selectivity against PKMYT1 compared to other kinases such as WEE1 .

Selectivity and Potency

The selectivity profile of the compound was evaluated using fluorescence polarization assays. The results indicated that modifications to the phenolic ring significantly affected both potency and selectivity. For instance, certain analogs demonstrated over 50-fold selectivity for PKMYT1 over WEE1, highlighting the importance of structural modifications in enhancing biological activity .

Preclinical Models

In preclinical xenograft models involving CCNE1-amplified tumors, the compound RP-6306 (an analog derived from the original structure) showed promising results in inhibiting tumor growth. This suggests that compounds similar to this compound may have significant therapeutic potential in oncology .

Data Tables

| Compound Name | CAS Number | Molecular Weight | Inhibition Target | IC50 (μM) |

|---|---|---|---|---|

| This compound | Not available | 314.15 g/mol | PKMYT1 | Moderate |

| RP-6306 | Not available | Not specified | PKMYT1 | <0.012 |

The mechanism by which this compound exerts its biological effects appears to involve interference with phosphorylation events critical for cell cycle progression. By inhibiting PKMYT1 activity, it leads to unscheduled mitosis and subsequent cell death in cancer cells that are genetically vulnerable due to CCNE1 amplification .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.